N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide
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Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated that fluorine-substituted compounds, closely related to the mentioned chemical structure, exhibit significant anticancer activity. These compounds, including various fluorobenzamide derivatives, have been synthesized and tested against multiple cancer cell lines. For example, novel fluoro substituted benzo[b]pyran compounds have shown anti-lung cancer activity at low concentrations, highlighting the potential of fluorine-containing derivatives in cancer therapy (Hammam et al., 2005). Additionally, synthesis and anticancer activity studies on new Pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that these compounds exhibit antitumor activity, especially against human breast adenocarcinoma cell lines, indicating the broad potential of pyrazole and pyrimidine-based derivatives in oncological research (Abdellatif et al., 2014).
Anti-inflammatory and Analgesic Activities
Derivatives of the chemical structure have been explored for their anti-inflammatory and analgesic properties. Research on novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, with some compounds exhibiting moderate to significant effects (Sunder & Maleraju, 2013). This suggests the utility of such compounds in developing new anti-inflammatory drugs.
Antimicrobial Activity
Fluorobenzamides containing thiazole and thiazolidine rings have been synthesized and tested for their antimicrobial efficacy. These compounds demonstrated promising activity against a range of bacterial and fungal strains, with specific derivatives showing high efficacy at low minimum inhibitory concentrations (MICs). The presence of a fluorine atom in these compounds has been essential for enhancing antimicrobial activity, indicating the significance of fluorine substitution in designing new antimicrobial agents (Desai et al., 2013).
Neurological Applications
Derivatives of the mentioned chemical structure have been investigated for their potential in neurological applications, including as ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, displayed subnanomolar affinity for TSPO, comparable to known ligands. This suggests their potential utility in neuroimaging and the study of neuroinflammation (Damont et al., 2015).
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-11-12(2)22-20(24-18(11)27)26-17(10-15(25-26)16-4-3-9-29-16)23-19(28)13-5-7-14(21)8-6-13/h3-10H,1-2H3,(H,23,28)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBBBQFHTWYIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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